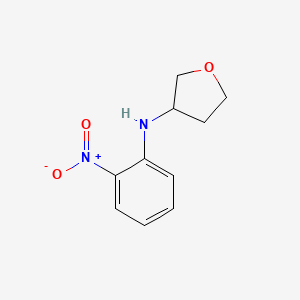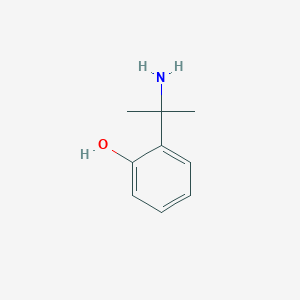
2,5-Dihydrothiazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dihydrothiazol-4-amine is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5-Dihydrothiazol-4-amine can be synthesized through various methods, including multicomponent reactions, click reactions, and nano-catalysis. One common synthetic route involves the reaction of primary amines, aldehydes, and mercaptoacetic acid in the presence of catalysts such as BF3 and p-toluenesulfonic acid . Another method includes the reaction of Schiff bases with 2-mercaptoacetic acid in the presence of anhydrous zinc chloride at reflux conditions .
Industrial Production Methods
Industrial production of thiazolidin-4-ylideneamine typically involves optimizing these synthetic routes to achieve higher yields, purity, and selectivity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also employed to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dihydrothiazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiazolidin-4-ylideneamine to its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazolidine derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2,5-Dihydrothiazol-4-amine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of thiazolidin-4-ylideneamine involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it can inhibit cell growth by inducing apoptosis and arresting the cell cycle at specific phases . In antimicrobial applications, it can disrupt bacterial cell membranes and inhibit biofilm formation .
Vergleich Mit ähnlichen Verbindungen
2,5-Dihydrothiazol-4-amine can be compared with other similar compounds, such as thiazolidin-4-one and thiazolidine-2,4-dione. While all these compounds share a thiazolidine ring, they differ in their substituents and biological activities. Thiazolidin-4-one is known for its anticancer and antimicrobial properties, while thiazolidine-2,4-dione is widely used as an antidiabetic agent .
List of Similar Compounds
- Thiazolidin-4-one
- Thiazolidine-2,4-dione
- 2-Iminothiazolidine
- 4-Oxo-1,3-thiazolidine
Eigenschaften
Molekularformel |
C3H6N2S |
|---|---|
Molekulargewicht |
102.16 g/mol |
IUPAC-Name |
2,5-dihydro-1,3-thiazol-4-amine |
InChI |
InChI=1S/C3H6N2S/c4-3-1-6-2-5-3/h1-2H2,(H2,4,5) |
InChI-Schlüssel |
KMZYCZWDCPQIAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NCS1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(1-Acetylpiperidin-4-yl)methyl]benzene-1-sulfonyl chloride](/img/structure/B8699136.png)





![[[2-(Acetylamino)-5-thiazolyl]thio]acetic acid](/img/structure/B8699169.png)

